molecular formula C19H27N5O3 B2554586 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 896310-56-8

4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2554586
CAS No.: 896310-56-8
M. Wt: 373.457
InChI Key: RSMGCVZLVPLASR-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C19H27N5O3 and its molecular weight is 373.457. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Mesoionic purinone analogs, including compounds structurally similar to 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione, have been synthesized to explore their unique chemical properties and potential applications in medicinal chemistry. These compounds show interesting reactivity patterns, including hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, indicating their potential utility in synthetic organic chemistry and drug design (Coburn & Taylor, 1982).

Biological Activity and Pharmaceutical Potential

Compounds with structural similarities to this compound have been investigated for their biological activities, including antiviral, anticancer, and antimicrobial properties. For example, novel purine derivatives have been synthesized and evaluated for their anticancer, anti-HIV-1, and antimicrobial activities, highlighting the potential of such compounds in developing new therapeutic agents (Rida et al., 2007).

Antidepressant and Anxiolytic-like Activities

Research on derivatives of purinone compounds has also explored their potential as antidepressant and anxiolytic agents. Studies have identified compounds with significant activity in animal models, suggesting the therapeutic potential of these compounds in treating affective disorders (Zagórska et al., 2016; Partyka et al., 2014).

Molecular Design and Synthesis

The molecular design and synthesis of purine derivatives, including this compound analogs, have been subjects of interest for their application in developing new therapeutic agents with improved potency and selectivity for various biological targets. These studies contribute to our understanding of structure-activity relationships and can guide the development of novel drugs with desired pharmacological profiles (Baraldi et al., 2005).

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3/c1-11(2)9-23-17(25)15-16(21(5)19(23)26)20-18-22(10-14-7-6-8-27-14)12(3)13(4)24(15)18/h11,14H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMGCVZLVPLASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.